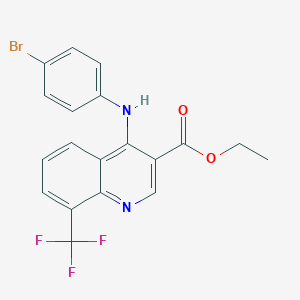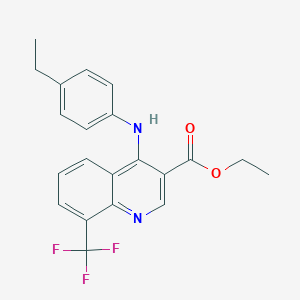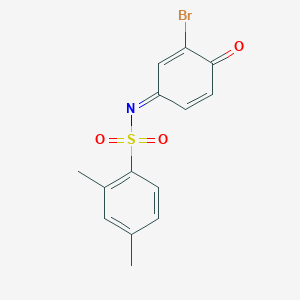
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, commonly known as AM-404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM-404 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it can increase the levels of endocannabinoids in the body.
科学的研究の応用
AM-404 has been studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. In pain management, AM-404 has been shown to inhibit the uptake of anandamide, leading to increased levels of the endocannabinoid in the body. This can result in reduced pain sensation. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides, which are implicated in Alzheimer's disease. In cancer treatment, AM-404 has been shown to induce apoptosis (cell death) in cancer cells.
作用機序
AM-404 is a N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, mood regulation, and appetite. By inhibiting this compound, AM-404 can increase the levels of endocannabinoids such as anandamide, leading to various physiological effects.
Biochemical and Physiological Effects
AM-404 has been shown to have various biochemical and physiological effects. In pain management, AM-404 has been shown to reduce pain sensation in animal models of pain. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides in neuronal cells. In cancer treatment, AM-404 has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of AM-404.
実験室実験の利点と制限
AM-404 has several advantages and limitations for lab experiments. One advantage is that it is a selective N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can specifically target this enzyme without affecting other enzymes in the body. This can help to reduce unwanted side effects. However, a limitation is that AM-404 can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the study of AM-404. One direction is to further investigate its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Another direction is to develop more effective methods of administering AM-404 in lab experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of AM-404 and its mechanism of action. Overall, AM-404 has the potential to be a valuable tool in scientific research and a promising therapeutic agent in various fields.
合成法
The synthesis of AM-404 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-2-benzofuran carboxylic acid with acetic anhydride to produce 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with pentanoyl chloride to produce N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol. The final step involves the reaction of N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol with benzenesulfonyl chloride to produce AM-404.
特性
分子式 |
C22H23NO5S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide |
InChI |
InChI=1S/C22H23NO5S/c1-4-5-11-21(25)23(29(26,27)18-9-7-6-8-10-18)17-12-13-20-19(14-17)22(15(2)24)16(3)28-20/h6-10,12-14H,4-5,11H2,1-3H3 |
InChIキー |
SSQATXMSTWPMMJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
